molecular formula C9H16O3 B3055026 Methyl 1-hydroxycycloheptane-1-carboxylate CAS No. 62791-48-4

Methyl 1-hydroxycycloheptane-1-carboxylate

Cat. No.: B3055026
CAS No.: 62791-48-4
M. Wt: 172.22 g/mol
InChI Key: MEKKVFIHTHEWMG-UHFFFAOYSA-N
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Description

Methyl 1-hydroxycycloheptane-1-carboxylate is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-hydroxycycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-12-8(10)9(11)6-4-2-3-5-7-9/h11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKKVFIHTHEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617274
Record name Methyl 1-hydroxycycloheptane-1-carboxylate
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Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62791-48-4
Record name Methyl 1-hydroxycycloheptane-1-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60617274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-hydroxycycloheptane-1-carboxylate
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Significance of Methyl 1 Hydroxycycloheptane 1 Carboxylate in Synthetic Organic Chemistry

The utility of Methyl 1-hydroxycycloheptane-1-carboxylate in synthetic organic chemistry stems from its identity as a functionalized building block. The presence of two distinct and reactive functional groups, a tertiary alcohol and an ester, allows for sequential or selective modifications, making it a valuable intermediate in the construction of more complex molecular architectures.

The cycloheptane (B1346806) framework itself is a significant structural motif found in a range of natural products and pharmacologically active compounds. nih.govmdpi.com Consequently, methods for the synthesis and functionalization of seven-membered rings are of considerable interest to medicinal and synthetic chemists. researchgate.netacs.org Compounds like this compound serve as key starting points for introducing this carbocyclic unit into larger target molecules. For instance, cycloheptane derivatives have been utilized in the synthesis of inhibitors for cyclin-dependent kinase 2 (CDK2), which has implications for cancer research. nih.govresearchgate.net

The broader class of α-hydroxy acids and their corresponding esters are recognized as important substructures in natural products and serve as crucial synthetic intermediates. acs.org They can be synthesized through various methods, including the carboxylation of siloxy silanes or one-pot reactions involving aldehydes. organic-chemistry.org The strategic value of this compound lies in its potential to undergo diverse chemical transformations. The hydroxyl group can be used to direct subsequent reactions or be replaced, while the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide, providing multiple pathways for molecular elaboration.

Overview of Structural Features and Functional Group Chemistry of Methyl 1 Hydroxycycloheptane 1 Carboxylate

Established Synthetic Routes to this compound

Established routes to molecules like this compound and its analogs often involve either the formation of the ester from a pre-existing cycloheptane ring or the construction of the seven-membered ring itself through cyclization reactions.

Esterification Approaches to this compound

The most direct approach to synthesizing this compound is through the esterification of 1-hydroxycycloheptanecarboxylic acid. This can be achieved through several standard methods.

One common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and to favor the formation of the ester, a large excess of methanol is typically used, or water is removed as it is formed. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the methanol. Subsequent proton transfer and elimination of water yield the methyl ester.

Another effective method for the synthesis of methyl esters is the use of diazomethane (B1218177) (CH₂N₂) or its safer substitute, trimethylsilyldiazomethane (B103560) (TMS-diazomethane) . Carboxylic acids react rapidly with diazomethane to form methyl esters with nitrogen gas as the only byproduct. This reaction is generally high-yielding and occurs under mild conditions. The mechanism involves protonation of diazomethane by the carboxylic acid to form a methyldiazonium ion, which is then attacked by the carboxylate anion in an Sₙ2 reaction to give the methyl ester.

Esterification Method Reagents General Conditions Advantages Disadvantages
Fischer-Speier EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)Heating in excess methanolLow cost of reagents, suitable for large scale.Reversible reaction, may require harsh conditions.
Diazomethane EsterificationDiazomethane (CH₂N₂)Ethereal solution, room temperatureHigh yield, mild conditions, clean reaction.Diazomethane is toxic and potentially explosive.
TMS-Diazomethane EsterificationTrimethylsilyldiazomethaneMethanol/diethyl ether, 0 °C to room temp.Safer alternative to diazomethane, high yield.Higher cost of reagent.

Cyclization Reactions in the Synthesis of this compound Analogues

The construction of the seven-membered ring is a key challenge in the synthesis of cycloheptane derivatives. Intramolecular cyclization reactions are powerful tools for this purpose. While the direct synthesis of this compound via cyclization is not widely reported, analogous structures can be formed using established methods that could be adapted for this target.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. alfa-chemistry.comorganic-chemistry.orgfiveable.melibretexts.org For the synthesis of a cycloheptane ring system, a 1,8-diester would be required. Treatment of this diester with a base, such as sodium ethoxide, would lead to the formation of a seven-membered ring containing a β-keto ester functionality. alfa-chemistry.comyoutube.com Subsequent chemical modifications would be necessary to introduce the 1-hydroxy group. The formation of medium-sized rings like cycloheptanes via Dieckmann condensation can sometimes be challenging due to competing intermolecular reactions. alfa-chemistry.com

Another relevant cyclization is the Thorpe-Ziegler reaction , which is the intramolecular version of the Thorpe reaction. wikipedia.orgbuchler-gmbh.comlscollege.ac.in This reaction involves the base-catalyzed cyclization of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comresearchgate.net Similar to the Dieckmann condensation, a 1,8-dinitrile would be the required starting material for the formation of a seven-membered ring.

Cyclization Reaction Starting Material Product Type Relevance to Target Synthesis
Dieckmann Condensation1,8-DiesterCyclic β-keto esterForms the seven-membered ring, requires further functional group manipulation.
Thorpe-Ziegler Reaction1,8-DinitrileCyclic ketone (after hydrolysis)Provides a cycloheptanone (B156872) core that can be further functionalized.

Radical Annulation Procedures for Polysubstituted Cyclic Carboxylates

Radical cyclizations offer a powerful and often milder alternative to ionic cyclization methods for the construction of cyclic systems. wikipedia.org These reactions proceed through radical intermediates and can be highly selective. wikipedia.org Radical annulation, where a new ring is fused to an existing structure, is a particularly useful strategy. scripps.eduresearchgate.net

For the synthesis of polysubstituted cyclic carboxylates, an intramolecular radical cyclization of an unsaturated ester could be a viable approach. brandeis.edu This would typically involve the generation of a radical at a position that allows for an intramolecular attack on a double or triple bond, leading to the formation of the cycloheptane ring. The efficiency of radical cyclizations is dependent on the ring size being formed, with 5- and 6-membered rings being the most favored. The formation of seven-membered rings is less common but can be achieved under the right conditions.

Manganese(III)-based oxidative free-radical cyclizations of unsaturated β-keto esters have been shown to be effective for forming cyclic systems. brandeis.edu This methodology could potentially be applied to a suitably designed acyclic precursor to construct the cycloheptane ring of this compound.

Stereoselective Synthesis and Control in this compound Formation

As this compound does not possess a chiral center, stereoselectivity is not a factor in its direct synthesis. However, for substituted analogs of this compound where stereocenters are present, stereocontrol becomes a critical aspect of the synthesis.

Application of Chiral Auxiliaries and Asymmetric Catalysis in Stereocontrol

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereochemistry has been set, the auxiliary is removed. wikipedia.orgnumberanalytics.com In the context of synthesizing chiral analogs of this compound, a chiral auxiliary could be attached to the precursor molecule to control the stereochemistry of a cyclization or a functional group addition step. wikipedia.org For instance, Evans oxazolidinones and Oppolzer's camphorsultam are well-known chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. This approach is often more atom-economical than the use of chiral auxiliaries. Organocatalysis has emerged as a powerful tool for the enantioselective construction of cyclic systems. organic-chemistry.orgrsc.orgrsc.org For example, chiral amine catalysts can be used to promote enantioselective Michael additions or aldol (B89426) reactions that could be part of a sequence to build a chiral cycloheptane ring.

Enantioselective and Diastereoselective Approaches

Enantioselective approaches aim to produce one enantiomer of a chiral molecule in excess over the other. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. acs.org A diversity-oriented protocol for the synthesis of densely hydroxylated cycloheptane amino acids has been developed, which proceeds with high diastereocontrol and virtually complete enantioselectivity. acs.org This demonstrates that highly controlled synthesis of complex cycloheptane derivatives is achievable.

Diastereoselective approaches are used to control the formation of one diastereomer over another when a molecule has multiple stereocenters. The stereochemical outcome of a reaction can often be influenced by the existing stereocenters in the molecule. For radical cyclization reactions, the stereoselectivity can be dependent on the stereoelectronics and steric effects of the substituents on the precursor.

In the context of synthesizing substituted analogs of this compound, a combination of these stereoselective methods would be crucial for controlling the relative and absolute stereochemistry of the final product.

Industrial Scale-Up and Process Optimization for this compound Synthesis

The successful industrial scale-up of synthetic routes for compounds like this compound hinges on moving beyond traditional batch processing to more intensified and controlled methods. Key considerations include maximizing throughput, ensuring process safety, minimizing waste, and maintaining consistent product quality. This involves a detailed examination of reaction kinetics, thermodynamics, and the use of modern chemical engineering principles. For the synthesis of α-hydroxy esters, this often means exploring technologies that offer superior control over reaction parameters. google.com

Continuous flow chemistry has emerged as a transformative technology for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comscielo.br Unlike traditional batch reactors, flow systems process reagents in a continuously moving stream through a network of tubes or channels. scielo.br This approach offers significant advantages for industrial-scale synthesis, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and improved consistency through precise control of parameters like temperature, pressure, and residence time. mdpi.comacs.org

For the synthesis of this compound, a continuous flow process could be designed to handle potentially exothermic steps with greater safety and efficiency. The high surface-area-to-volume ratio in flow reactors allows for rapid heating or cooling, preventing thermal runaways and minimizing the formation of degradation byproducts that can occur in large, poorly mixed batch reactors. acs.org This level of control is crucial for achieving high selectivity and purity. Furthermore, the modular nature of flow systems allows for straightforward scaling-out (running multiple reactors in parallel) to meet production demands without the need for extensive process re-validation. vapourtec.com

The table below illustrates a hypothetical optimization of key parameters for the synthesis of a cyclic α-hydroxy ester in a continuous flow system, demonstrating the interplay between different variables to maximize product output and quality.

Table 1: Hypothetical Parameter Optimization in a Continuous Flow System
ParameterRange ExploredOptimal ConditionRationale and Observations
Temperature (°C)60 - 12090Increasing temperature enhances reaction rate. However, temperatures above 100°C led to a minor increase in impurity formation, suggesting the onset of decomposition pathways.
Residence Time (min)5 - 3020A residence time of 20 minutes provided the best balance between high conversion (>98%) and reactor throughput. Shorter times resulted in incomplete reaction, while longer times offered no significant yield improvement. vapourtec.com
Reagent Concentration (M)0.1 - 0.50.4Higher concentrations increased productivity (g/h). However, concentrations above 0.5 M led to precipitation issues within the reactor tubing, causing blockages and pressure fluctuations.
Equivalents of Reagent B1.0 - 1.51.2Using a slight excess of the second reagent ensured complete conversion of the limiting starting material. Increasing the excess beyond 1.2 equivalents did not improve the yield and complicated downstream purification.

Process optimization is a critical step in developing a commercially viable synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. google.com For the production of this compound, this involves a systematic study of various reaction parameters, including catalyst selection, solvent effects, temperature, and reaction time.

A common synthetic route to α-hydroxy esters involves the reaction of a corresponding α-amino ester with sodium nitrite (B80452) under acidic conditions. google.compatsnap.com Optimization of such a process would focus on several key areas:

Temperature Control: The initial diazotization step is typically performed at low temperatures (e.g., 0–5 °C) to ensure the stability of the diazonium intermediate. patsnap.com Subsequent steps may require heating to drive the reaction to completion, but precise temperature control is necessary to prevent the formation of impurities.

Solvent System: The choice of solvent affects reagent solubility, reaction rates, and product isolation. An ideal solvent system would facilitate the reaction while allowing for simple, efficient extraction and purification of the final product.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching. Stopping the reaction too early results in incomplete conversion, while extended reaction times can lead to the formation of degradation products. scielo.br

The following data table presents representative findings from a hypothetical study on optimizing reaction conditions for the synthesis of this compound, highlighting the impact of different parameters on the final outcome.

Table 2: Optimization of Batch Reaction Conditions for Yield and Purity
ParameterCondition ACondition BCondition C (Optimized)Impact on Yield and Purity
CatalystH₂SO₄ (1.0 eq)H₂SO₄ (2.0 eq)H₂SO₄ (1.1 eq)Higher acid concentration (B) led to a 10% decrease in yield due to side-product formation. The optimized condition (C) provided the highest conversion with minimal degradation. google.com
Temperature25°C60°C45°CReaction at 25°C (A) was slow and incomplete after 24h. At 60°C (B), the reaction was fast but purity dropped to 85%. 45°C (C) offered a high yield with >99% purity.
SolventTolueneDichloromethane (DCM)Methyl tert-butyl ether (MTBE)Toluene (A) resulted in a difficult emulsion during workup. DCM (B) worked well but is less environmentally favorable. MTBE (C) provided excellent reactivity and easy phase separation for extraction.
Reaction Time (h)2448Condition A showed incomplete conversion. Condition B resulted in increased impurities. Condition C achieved full conversion with high purity, indicating the optimal balance. scielo.br

Chemical Reactivity and Transformation Mechanisms of Methyl 1 Hydroxycycloheptane 1 Carboxylate

Hydroxyl Group Functionalization Reactions of Methyl 1-hydroxycycloheptane-1-carboxylate

The tertiary hydroxyl group is a key site for functionalization, though its reactivity is influenced by steric hindrance and the absence of an alpha-hydrogen.

Oxidation Pathways to Ketone and Carboxylic Acid Derivatives

The oxidation of the tertiary alcohol in this compound is not straightforward. Unlike primary or secondary alcohols, tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group. byjus.com Consequently, they are resistant to oxidation under standard conditions that typically convert alcohols to aldehydes, ketones, or carboxylic acids without breaking carbon-carbon bonds. byjus.com

Direct oxidation to a ketone at the C1 position is not possible without C-C bond cleavage. Achieving such a transformation requires harsh, vigorous conditions that can lead to the fragmentation of the cycloheptane (B1346806) ring. ncert.nic.in For instance, strong oxidizing agents at elevated temperatures might cleave the C1-C2 or C1-C7 bond, leading to a mixture of dicarboxylic acid derivatives. ncert.nic.in

Oxidizing AgentExpected Outcome for Tertiary AlcoholProduct Type
PCC, PDC, Swern, DMPNo reaction-
KMnO₄ (cold, dilute)No reaction-
Chromic Acid (H₂CrO₄)No reaction under mild conditions-
Ozone, Strong Oxidants (hot KMnO₄)C-C bond cleavage, ring openingDicarboxylic acids

Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group is a poor leaving group, but it can be converted into a more effective one to facilitate substitution reactions. msu.edu This is typically achieved through two main pathways: protonation under acidic conditions or conversion to a sulfonate ester.

SN1 Reaction Mechanism: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water). youtube.com Departure of water generates a stable tertiary carbocation at the C1 position of the cycloheptane ring. This carbocation is then attacked by a nucleophile (e.g., a halide ion) to yield the substituted product. msu.eduyoutube.com

Conversion to Sulfonate Esters: A milder method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. chemistrysteps.com This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups. Subsequent reaction with a nucleophile can proceed via an SN1 or SN2-like mechanism, depending on the conditions, to yield the substituted product. chemistrysteps.com

ReagentIntermediateProduct of Nucleophilic Attack (Nu⁻)
Concentrated HBrTertiary Carbocation1-Bromo-cycloheptane-1-carboxylic acid methyl ester
p-Toluenesulfonyl chloride (TsCl), PyridineTosylate EsterMethyl 1-Nu-cycloheptane-1-carboxylate
Thionyl Chloride (SOCl₂)Chlorosulfite Ester1-Chloro-cycloheptane-1-carboxylic acid methyl ester

Ester Group Transformations of this compound

The methyl ester group is susceptible to various transformations, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Reduction of the Ester Group to Alcohol Functionalities

Esters can be readily reduced to primary alcohols using strong nucleophilic reducing agents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of converting the methyl ester to a primary alcohol. orgoreview.combyjus.com The reaction proceeds through a two-step mechanism. First, a hydride ion attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to an aldehyde intermediate which is typically not isolated. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride in a nucleophilic addition reaction to form the primary alcohol. masterorganicchemistry.com The final product after an aqueous workup is (1-hydroxycycloheptyl)methanol.

Diisobutylaluminium Hydride (DIBAL-H): Under controlled, low-temperature conditions, it is sometimes possible to stop the reduction of an ester at the aldehyde stage. ncert.nic.inorgoreview.com However, isolating the aldehyde can be challenging due to its high reactivity. masterorganicchemistry.com

Reducing AgentReaction ConditionsFinal Product
LiAlH₄, then H₃O⁺Diethyl ether or THF(1-hydroxycycloheptyl)methanol
NaBH₄Methanol (B129727) or EthanolNo reaction
DIBAL-H, then H₂OToluene, -78 °C1-hydroxycycloheptanecarbaldehyde (potential)

Nucleophilic Acyl Substitution Reactions

The ester group undergoes nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. This reaction proceeds via a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Saponification (Base-Catalyzed Hydrolysis): Heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH), results in the hydrolysis of the ester to form the corresponding carboxylate salt (sodium 1-hydroxycycloheptane-1-carboxylate). masterorganicchemistry.com Subsequent acidification with a strong acid protonates the carboxylate to yield the carboxylic acid, 1-hydroxycycloheptane-1-carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. Heating the ester with excess water in the presence of a strong acid catalyst (e.g., H₂SO₄) will also yield 1-hydroxycycloheptane-1-carboxylic acid and methanol. The reaction is an equilibrium process. pressbooks.pub

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine can yield the corresponding amide, 1-hydroxycycloheptane-1-carboxamide.

Ring System Modulations and Derivatization of this compound Analogues

Modulating the seven-membered ring of this compound or its analogues can lead to structurally diverse molecules. While specific studies on this exact compound are limited, general principles of cycloalkane chemistry can be applied.

One potential transformation is a ring expansion or contraction under specific conditions, often involving the formation of a carbocation adjacent to the ring. wikipedia.org For instance, if the hydroxyl group is converted to a good leaving group and departs, the resulting tertiary carbocation could theoretically induce a rearrangement of the cycloheptane ring, although this is generally less favorable for a seven-membered ring compared to smaller, more strained rings like cyclobutane. youtube.com

Derivatization can also occur through reactions that form bicyclic systems. For example, intramolecular reactions could be envisioned if other functional groups were present on the cycloheptane ring. The α-hydroxy ester moiety itself can undergo intramolecular cyclization to form lactones under certain conditions, though this is more common for 3- and 4-hydroxy acids. britannica.com The synthesis of cycloheptanone (B156872), a related seven-membered ring ketone, often involves ring-expansion strategies starting from cyclohexanone, highlighting a common synthetic approach to forming this ring system. orgsyn.orgorganic-chemistry.orgprepchem.com

Ring Expansion and Contraction Reactions

The seven-membered ring of this compound can be induced to undergo ring expansion to form eight-membered rings or contract to form six-membered rings through specific reaction pathways, often involving carbocation intermediates.

A prominent method for the one-carbon ring expansion of cycloalkanols is the Tiffeneau-Demjanov rearrangement . numberanalytics.comwikipedia.orgwikipedia.org This reaction sequence typically involves the conversion of a 1-aminomethyl-cycloalkanol into a larger cycloketone upon treatment with nitrous acid. wikipedia.orgd-nb.info For this compound, this would first require the transformation of the methyl ester group into an aminomethyl group. This can be achieved through a two-step process: reduction of the ester to the corresponding primary alcohol, followed by conversion of the alcohol to an amine.

The resulting 1-(aminomethyl)cycloheptanol (B1288031) can then undergo the Tiffeneau-Demjanov rearrangement. The reaction is initiated by the diazotization of the primary amino group with nitrous acid to form a diazonium salt. wikipedia.org This is followed by the elimination of nitrogen gas to generate a primary carbocation. A subsequent 1,2-alkyl shift, driven by the desire to form a more stable carbocation, leads to the expansion of the cycloheptane ring to a cyclooctanone (B32682) ring. numberanalytics.comwikipedia.org

The general mechanism is as follows:

Diazotization: The primary amine reacts with nitrous acid (HONO) to form a diazonium ion.

Carbocation Formation: The diazonium ion is an excellent leaving group, and its departure as nitrogen gas (N₂) results in the formation of a primary carbocation.

Rearrangement: A carbon atom from the cycloheptane ring migrates to the carbocation center, leading to the formation of a more stable, resonance-stabilized oxonium ion intermediate with an eight-membered ring.

Deprotonation: Loss of a proton from the oxonium ion yields the final cyclooctanone product.

The regioselectivity of the rearrangement is influenced by the migratory aptitude of the groups adjacent to the carbocation.

Starting MaterialProductReaction Type
Methyl 1-(aminomethyl)cycloheptanol-1-carboxylateCyclooctanoneTiffeneau-Demjanov Rearrangement
1-(Aminomethyl)cycloheptanolCyclooctanoneTiffeneau-Demjanov Rearrangement

This table illustrates the expected product from a Tiffeneau-Demjanov rearrangement starting from a derivative of this compound.

Ring contraction of the cycloheptane ring in this compound to a cyclohexane (B81311) derivative can be envisioned through an acid-catalyzed rearrangement, akin to a pinacol (B44631) rearrangement. In this hypothetical scenario, protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation on the cycloheptane ring. A subsequent 1,2-alkyl shift from the ring would lead to the contraction of the seven-membered ring to a more stable six-membered ring, resulting in a substituted cyclohexyl ketone. The driving force for such a rearrangement would be the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.comyoutube.com

Functionalization of the Cycloheptane Core

The cycloheptane core of this compound can be functionalized through various reactions, targeting the hydroxyl group, the ester moiety, or the C-H bonds of the carbocyclic ring.

One approach to functionalization is through C-H activation , a modern synthetic strategy that allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. researchgate.netnih.gov The ester or carboxylic acid group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond on the cycloalkane ring for selective functionalization. researchgate.net This methodology allows for the introduction of various substituents at positions that would be difficult to access through classical synthetic methods.

Another avenue for functionalization involves the oxidation of the tertiary alcohol . While direct oxidation of the tertiary alcohol is not possible without C-C bond cleavage, reactions that proceed via radical intermediates can lead to functionalization at other positions on the ring.

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle for further modifications, such as amide formation or conversion to other functional groups.

Reaction TypeReagentsExpected Product
C-H ArylationPd catalyst, Aryl halideAryl-substituted cycloheptane derivative
Ester HydrolysisNaOH, H₂O1-hydroxycycloheptane-1-carboxylic acid
Amide FormationCarboxylic acid, Amine, Coupling agent1-hydroxycycloheptane-1-carboxamide derivative

This table summarizes potential functionalization reactions for this compound and its derivatives.

Mechanistic Studies of Chemical Transformations Involving this compound

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting reaction outcomes and optimizing reaction conditions.

Investigation of Reaction Pathways and Intermediates

As previously discussed, the Tiffeneau-Demjanov rearrangement proceeds through a well-defined pathway involving a diazonium ion and a carbocation intermediate. numberanalytics.comwikipedia.org The stereochemistry of the starting material can influence the outcome of the rearrangement, as the migration of the alkyl group is often stereospecific. numberanalytics.com

In the case of acid-catalyzed rearrangements , the reaction pathway is dictated by the stability of the carbocation intermediates. youtube.comstackexchange.com The initial formation of a tertiary carbocation upon loss of water is a key step. The subsequent rearrangement, whether it be a ring contraction or another type of skeletal reorganization, will proceed through the transition state of lowest energy to form the most stable possible carbocation before the final product is formed. youtube.com Computational studies can be employed to model the energies of the various possible intermediates and transition states to predict the most likely reaction pathway.

Catalytic Effects on Reactivity and Selectivity

Catalysts can play a significant role in controlling the reactivity and selectivity of transformations involving this compound.

In acid-catalyzed reactions , the choice of acid can influence the reaction rate and the distribution of products. Brønsted acids are typically used to promote dehydration and carbocation formation. The strength of the acid can affect the equilibrium between the starting material and the carbocation intermediate.

For C-H functionalization reactions , the choice of transition metal catalyst and ligand is critical for achieving high selectivity. researchgate.net Different catalyst systems can direct the functionalization to different positions on the cycloheptane ring. For instance, palladium catalysts are commonly used for C-H arylation. nih.gov

In oxidation reactions , various catalytic systems can be employed. For example, supported palladium nanoparticles have been shown to be effective for the oxidation of cycloheptanol. researchgate.net The choice of oxidant and catalyst can determine the nature of the oxidation product. For instance, some catalytic systems might favor the formation of ketones, while others could lead to lactones through Baeyer-Villiger type oxidations.

TransformationCatalyst TypeRole of Catalyst
Ring ContractionBrønsted AcidPromotes dehydration and carbocation formation
C-H FunctionalizationTransition Metal (e.g., Pd)Activates C-H bonds and directs functionalization
OxidationMetal Nanoparticles (e.g., Pd)Facilitates the oxidation of the alcohol or ring

This table highlights the role of different types of catalysts in potential transformations of this compound.

Stereochemical Investigations of Methyl 1 Hydroxycycloheptane 1 Carboxylate

Enantiomeric and Diastereomeric Control in Synthesis of Methyl 1-hydroxycycloheptane-1-carboxylate

The controlled synthesis of specific stereoisomers of this compound, a chiral tertiary alcohol, is a significant challenge in organic chemistry. While literature specifically detailing the asymmetric synthesis of this exact molecule is limited, the stereoselective synthesis of analogous α-hydroxy carbonyl compounds provides a framework for achieving enantiomeric and diastereomeric control. General strategies often involve either the enantioselective addition to a prochiral ketone or the diastereoselective functionalization of a chiral precursor.

Enantioselective Strategies: One primary approach involves the asymmetric nucleophilic addition to the carbonyl group of a precursor like methyl 1-oxocycloheptane-1-carboxylate. This can be achieved using chiral catalysts or reagents.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully used in the enantioselective cross-aldol reaction of α-keto phosphonates and ketones to produce tertiary α-hydroxy phosphonates with high enantiomeric purity (up to 99% ee). nih.gov A similar strategy could be adapted for the synthesis of this compound.

Enzymatic Reduction: Biocatalysis offers a highly selective method for the production of α-hydroxy carbonyl compounds. google.com Specific enzymes can reduce α-keto esters with high regio- and stereospecificity, providing access to a single enantiomer. google.com This method is advantageous due to its mild reaction conditions and high selectivity, though it requires screening for a suitable enzyme. google.com

Diastereoselective Strategies: If a chiral center is already present in the starting material, its stereochemistry can direct the formation of a new stereocenter. For instance, a chiral auxiliary attached to the carboxylate group of a cycloheptanone (B156872) precursor could guide the diastereoselective addition of a hydroxyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. Such approaches have been effectively used in the synthesis of complex cyclic molecules.

A summary of potential synthetic approaches is presented below.

Synthetic StrategyKey Reagent/CatalystAnticipated OutcomeReference Principle
Asymmetric Nucleophilic AdditionChiral Lewis Acid or OrganocatalystEnantiomeric Excess (ee) nih.gov
Enzymatic ReductionKeto-reductase EnzymeHigh Enantioselectivity google.com
Diastereoselective AdditionChiral AuxiliaryDiastereomeric Excess (de)General Principle

Chiral Purity Determination Methodologies for this compound

Determining the chiral purity, or enantiomeric excess (ee), of this compound is crucial after an asymmetric synthesis. The most common and reliable methods for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. openochem.orgscispace.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. openochem.org The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Stationary Phase: The CSP contains chiral molecules bound to its surface. For tertiary alcohols like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

Mobile Phase: The choice of mobile phase, typically a mixture of alkanes (like hexane) and alcohols (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks.

Detection: A UV detector is commonly used for quantification. The area under each peak corresponds to the amount of that enantiomer, allowing for the calculation of enantiomeric excess.

The formula for calculating enantiomeric excess (% ee) is: % ee = (|R - S| / |R + S|) x 100 where R and S represent the amounts or peak areas of the two enantiomers. openochem.org

A hypothetical chromatogram data for the resolution of a racemic mixture is shown below.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(R)-enantiomer8.31501232.1
(S)-enantiomer11.4049877

NMR Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral solvating agent, the enantiomers of a chiral compound form transient diastereomeric complexes. nih.gov These complexes have slightly different chemical environments, which can lead to the splitting of NMR signals, particularly the proton of the hydroxyl group. nih.govrsc.org Novel sensors, such as chiral bisselenoureas, have been shown to be effective for the chiral recognition of tertiary alcohols, providing sharp, well-resolved signals for the hydroxyl proton of each enantiomer. rsc.org The integration of these distinct signals allows for the direct determination of the enantiomeric ratio.

Conformational Analysis and Ring Dynamics of Cycloheptane (B1346806) Carboxylates

The seven-membered cycloheptane ring is conformationally complex due to its high flexibility. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several low-energy conformations, primarily in the twist-chair (TC) and chair (C) families. researchgate.net The presence of substituents, such as the hydroxyl and methyl carboxylate groups on the same carbon in this compound, significantly influences the conformational landscape.

The primary conformations of the cycloheptane ring are:

Twist-Chair (TC): Generally the most stable conformation. researchgate.net

Chair (C): Slightly higher in energy than the twist-chair.

Boat (B) and Twist-Boat (TB): Higher energy conformations that often act as transition states or intermediates in the interconversion pathways between chair and twist-chair forms. researchgate.net

The substituents at the C1 position introduce steric and electronic effects that alter the relative energies of these conformers. The bulky methyl carboxylate group will preferentially occupy a position that minimizes steric hindrance, analogous to the preference for equatorial positions in substituted cyclohexanes. libretexts.orgcutm.ac.in However, the seven-membered ring's flexibility allows for more complex interactions. Intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen could also play a crucial role in stabilizing a particular conformation. This locks the ring into a less flexible state and significantly influences its preferred shape.

To provide a precise and quantitative description of the non-planar shape of the cycloheptane ring, the Cremer-Pople puckering parameters are used. nih.gov For a seven-membered ring, the conformation is defined by four puckering parameters: two puckering amplitudes (q₂ and q₃) and two phase angles (φ₂ and φ₃). smu.eduresearchgate.net These parameters describe the out-of-plane displacements of the ring atoms from a mean plane. chemrxiv.org

Puckering Amplitudes (q₂, q₃): These values describe the degree of puckering or "non-planarity" of the ring. A larger amplitude indicates a more puckered ring.

Phase Angles (φ₂, φ₃): These angles describe the type of puckering and the location of the puckering around the ring. They define whether the conformation is a chair, boat, or an intermediate twist form.

These four parameters span two distinct pseudorotational subspaces, {q₂, φ₂} and {q₃, φ₃}, which can describe the complex potential energy surface of the ring. smu.edu The table below summarizes the theoretical puckering parameters for the ideal, symmetrical conformations of a seven-membered ring.

Conformation FamilyIdeal SymmetryPuckering Amplitude (q₂)Phase Angle (φ₂)Puckering Amplitude (q₃)Phase Angle (φ₃)
Chair (C)Cₛ> 0-0-
Twist-Chair (TC)C₂> 0-> 0-
Boat (B)Cₛ0-> 0-
Twist-Boat (TB)C₂> 0-> 0-

Note: The values in this table represent idealized geometries. Real molecules, especially substituted ones, will exhibit parameters that are combinations of these ideal forms.

For this compound, computational modeling or X-ray crystallography would be required to determine the precise puckering parameters, which would reveal the dominant conformation and the degree of distortion from the ideal cycloheptane forms.

Advanced Spectroscopic and Structural Characterization of Methyl 1 Hydroxycycloheptane 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Methyl 1-hydroxycycloheptane-1-carboxylate

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. uobasrah.edu.iqresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The protons of the seven-membered cycloheptane (B1346806) ring will appear as a complex series of overlapping multiplets, typically in the range of 1.4-1.8 ppm. The three protons of the methyl ester group (-OCH₃) would present as a sharp singlet, expected around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom. The single proton of the hydroxyl group (-OH) would also appear as a singlet, though its chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include a resonance for the ester carbonyl carbon (~175 ppm), the quaternary carbon C1 bonded to the hydroxyl and carboxylate groups (~75 ppm), the methyl ester carbon (~52 ppm), and multiple signals for the seven methylene (B1212753) (-CH₂-) carbons of the cycloheptane ring (typically between 20-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1 (Quaternary) - ~75
C2-C7 (-CH₂-) ~1.4 - 1.8 (multiplets) ~20 - 40
Ester Carbonyl - ~175
Methyl (-OCH₃) ~3.7 (singlet) ~52

Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Detailed Structural Information

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, identifying protons that are on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent methylene groups within the seven-membered ring, allowing for a sequential "walk" around the ring to assign these protons. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. sdsu.eduhmdb.ca This technique is invaluable for assigning the ¹³C signals of the cycloheptane ring by linking them to their corresponding, more easily distinguished, proton signals. It would show clear correlations between the protons of the methyl group and the methyl carbon, as well as between the ring protons and their respective ring carbons. epfl.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like a cycloheptane, NOESY can provide insights into the preferred conformations of the ring by showing spatial correlations between protons that are not adjacent.

Mass Spectrometry for Molecular Identification and Purity Assessment of this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as assessing its purity. scispace.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₆O₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. csic.es This capability is crucial for confirming the identity of a newly synthesized compound. chemrxiv.org

Table 2: HRMS Data for this compound

Molecular Formula Calculated Exact Mass Observed Mass (Example)

X-ray Crystallography for Absolute Configuration and Solid-State Structure of Analogues

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and absolute stereochemistry. While a crystal structure for this compound itself may not be readily available, analysis of closely related analogues, such as other cyclic hydroxy esters, demonstrates the power of this technique. mdpi.comresearchgate.net For a chiral molecule, X-ray diffraction of a single crystal can unambiguously determine its absolute configuration (R or S), which is critical in pharmaceutical and biological contexts. mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination of this compound

This compound possesses a stereocenter at the C1 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. heraldopenaccess.usgcms.cz

The method involves using a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a chiral stationary phase (CSP). nih.gov The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. By comparing the peak areas of the two separated enantiomers, the ratio of one enantiomer to the other can be precisely calculated, yielding the enantiomeric excess. uma.esnyu.edu This analysis is fundamental in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Chiral HPLC for Resolution and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, quantification, and purity assessment of chiral compounds. nih.gov For this compound, which contains a quaternary stereocenter at the C1 position of the cycloheptane ring, chiral HPLC is the definitive method for resolving its two enantiomers, (R)- and (S)-Methyl 1-hydroxycycloheptane-1-carboxylate. The direct separation of these enantiomers requires the use of a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can interact differently, leading to different retention times. eijppr.com

The development of a successful enantioselective HPLC method hinges on the selection of an appropriate CSP and mobile phase system. The interactions between the enantiomers and the CSP are typically a combination of hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, which result in the formation of transient diastereomeric complexes with different stability, allowing for their separation. eijppr.comhplc.eu

Detailed Research Findings

For α-hydroxy esters like this compound, polysaccharide-based CSPs are among the most versatile and widely successful. nih.govmdpi.com These phases consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. mdpi.com The helical structure of the polysaccharide polymer provides a complex chiral environment with numerous stereogenic centers and functional groups (carbamate, ester) that can engage in multiple types of interactions with the analyte. mdpi.com

Separations are commonly achieved in normal-phase mode, utilizing a mobile phase composed of an alkane (e.g., n-hexane, heptane) and an alcohol modifier (e.g., isopropanol, ethanol). hplc.eu The concentration of the alcohol modifier is a critical parameter that is optimized to achieve a balance between resolution and analysis time; a lower concentration generally increases retention and improves separation. Reversed-phase conditions, using mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727), can also be employed, particularly with robust, immobilized polysaccharide CSPs. nih.gov

The following interactive table outlines a representative set of starting conditions for the chiral resolution of this compound based on methods developed for analogous α-hydroxy acids and esters. nih.govnih.gov

Table 1: Illustrative HPLC Method for Chiral Resolution of this compound

ParameterCondition 1Condition 2
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-HAmylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-H
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Heptane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C20 °C
Detection UV at 210 nmUV at 210 nm
Expected Retention Time (t_R1) ~8.5 min~12.2 min
Expected Retention Time (t_R2) ~9.8 min~14.1 min
Selectivity Factor (α) 1.201.18
Resolution (Rs) > 2.0> 1.8

Once a suitable separation method is established, it must be validated for quantitative purposes, such as determining the enantiomeric excess (ee) of a sample. Method validation is performed according to established guidelines (e.g., ICH) to ensure the data is accurate, precise, and reliable. researchgate.net Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is determined by preparing calibration curves for each enantiomer and assessing the coefficient of determination (R²).

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. This is particularly important for accurately measuring a minor enantiomer in the presence of a major one. uma.es

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. uma.es

Accuracy & Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the repeatability of the method, typically expressed as the relative standard deviation (%RSD) for a series of measurements.

The interactive table below presents typical validation parameters for a quantitative chiral HPLC method.

Table 2: Representative Method Validation Parameters for Quantification

ParameterTypical Specification
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.998
Limit of Quantification (LOQ) ~0.2 - 0.5 µg/mL
Limit of Detection (LOD) ~0.05 - 0.2 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD, Intra-day) < 2.0%
Precision (% RSD, Inter-day) < 3.0%

Computational Chemistry and Theoretical Studies of Methyl 1 Hydroxycycloheptane 1 Carboxylate

Quantum Chemical Calculations of Reactivity and Mechanisms for Analogues

Quantum chemical calculations are instrumental in understanding the intrinsic reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. By solving approximations of the Schrödinger equation, these methods can determine the energies of reactants, products, and transition states, providing a quantitative picture of a reaction's feasibility and kinetics. For analogues of Methyl 1-hydroxycycloheptane-1-carboxylate, such as other substituted cycloheptanes, these calculations can reveal how functional groups influence reactivity and reaction pathways. For instance, DFT analysis has been successfully used to understand the regioselectivity of acyl migration in substituted cycloheptanes by comparing the transition state energies of different reaction trajectories. acs.org

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex organic molecules. researchgate.net A key application of DFT is the location and optimization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. arxiv.orgarxiv.org Identifying the precise geometry and energy of a transition state is crucial for understanding a reaction's mechanism and calculating its activation energy. acs.org

The process involves starting with an initial guess of the transition state structure and using algorithms, such as the synchronous transit-guided quasi-Newton (QST2/QST3) method or eigenvector-following methods, to find the first-order saddle point on the potential energy surface. arxiv.org For reactions involving cycloheptane (B1346806) analogues, like ring-opening or functional group migrations, DFT calculations can map the entire minimum energy path, confirming that the optimized transition state correctly connects the desired reactants and products. acs.org The accuracy of these calculations is highly dependent on the chosen functional and basis set.

Table 1: Common DFT Functionals for Transition State Optimization

FunctionalTypeTypical Application
B3LYP HybridGeneral purpose, widely used for organic reactions.
M06-2X Hybrid Meta-GGAGood for thermochemistry and kinetics, especially non-covalent interactions.
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction, suitable for systems with weak interactions.
MPW1K HybridSpecifically parameterized for kinetics and activation barriers. researchgate.net

This table provides an overview of DFT functionals commonly employed in the optimization of transition states for organic reactions.

The activation energy (Ea) or Gibbs free energy of activation (ΔG‡) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the transition state and the reactants. Computational methods, particularly DFT and higher-level ab initio methods like CBS-QB3, are frequently used to predict these barriers with considerable accuracy. researchgate.netnih.gov

For reactions involving analogues of this compound, calculating the activation energy can help predict reaction rates and explain experimental outcomes. For example, in a competitive reaction, the pathway with the lower activation barrier will be kinetically favored. Studies have benchmarked various DFT functionals for their ability to predict activation energies, with methods like MPW1K often showing excellent performance for kinetic barriers. researchgate.net However, calculated activation energies for reactions in solution can be significantly influenced by solvent effects, which are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

Table 2: Representative Calculated Activation Energies for Organic Reactions

Reaction TypeComputational MethodCalculated ΔG‡ (kcal/mol)
1,3-Dipolar CycloadditionCBS-QB315 - 25
Diels-Alder ReactionB3LYP/6-31G20 - 30
SN2 ReactionMPW1K/6-31G10 - 20
N2 Extrusion from 1,1-diazeneDFT~17.7 acs.org

This table presents typical ranges for activation energies calculated for common organic reactions, illustrating the data obtained from computational studies. acs.orgresearchgate.net

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. scielo.org.mx By condensing these values to individual atoms, one can calculate Fukui indices, which identify the most reactive sites within a molecule for different types of attack:

ƒk+ : For nucleophilic attack (measures the ability to accept an electron). The site with the highest ƒk+ is the most electrophilic.

ƒk- : For electrophilic attack (measures the ability to donate an electron). The site with the highest ƒk- is the most nucleophilic.

For this compound, calculating Fukui indices would allow for the prediction of its reactivity. For example, the carbonyl carbon of the ester group is expected to be a primary electrophilic site, while the oxygen of the hydroxyl group would be a primary nucleophilic site. These indices are valuable for predicting regioselectivity in reactions where multiple reactive sites are present. researchgate.net

Table 3: Illustrative Fukui Indices for Functional Groups in an Analogous Molecule

Atom/GroupAtom TypePredicted ƒk+ (Electrophilic Site)Predicted ƒk- (Nucleophilic Site)
Carbonyl Carbon (Ester)CarbonHigh Low
Hydroxyl OxygenOxygenLowHigh
Carbonyl Oxygen (Ester)OxygenLowMedium
Quaternary Carbon (C1)CarbonMediumLow

This table illustrates the expected relative Fukui indices for the key functional groups in this compound, identifying the most probable sites for nucleophilic and electrophilic attack based on general chemical principles.

Molecular Modeling of Conformational Landscapes and Isomer Stability

The seven-membered cycloheptane ring is highly flexible and can adopt multiple low-energy conformations. researchgate.net Its conformational landscape is more complex than that of cyclohexane (B81311), featuring a family of chair and boat forms, along with their twisted variations. researchgate.net Molecular modeling, using methods ranging from molecular mechanics force fields to high-level quantum mechanics, is essential for exploring this landscape to identify stable conformers and the energy barriers between them. sapub.orgnih.gov

For cycloheptane itself, the twist-chair (TC) conformation is widely established as the global energy minimum, being more stable than the chair (C) conformation, which is typically a transition state for pseudorotation. researchgate.net The introduction of substituents, such as the hydroxyl and methyl carboxylate groups in this compound, further complicates the landscape by creating multiple stereoisomers and influencing the relative stability of different ring conformations due to steric and electronic effects. Computational analysis allows for the calculation of the relative energies of these conformers, and their populations at a given temperature can be estimated using Boltzmann statistics.

Table 4: Relative Energies of Cycloheptane Conformers (Analogues)

ConformationPoint GroupRelative Energy (kcal/mol)Status
Twist-Chair (TC) C20.00Minimum
Chair (C) Cs~1.4Transition State
Twist-Boat (TB) C2~2.1Minimum
Boat (B) Cs~2.5Transition State

This table summarizes the computationally determined relative energies for the main conformations of the parent cycloheptane ring, which serves as a model for substituted derivatives. Data is representative of values found in the literature. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. nih.gov DFT calculations are routinely used to predict NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra.

To predict NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed at the DFT level to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These values are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. By performing these calculations for all stable conformers and averaging the results based on their Boltzmann populations, a highly accurate prediction of the experimental spectrum can be achieved. uncw.edugithub.io

Similarly, IR spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. researchgate.net This requires a frequency calculation on the optimized geometry of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment.

Table 5: Predicted Spectroscopic Data for this compound

ParameterNucleus/GroupPredicted Value (Illustrative)
1H NMR Chemical Shift-OHδ 2.5 - 4.0 ppm
1H NMR Chemical Shift-OCH3δ ~3.7 ppm
1H NMR Chemical ShiftRing CH2δ 1.4 - 2.0 ppm
13C NMR Chemical ShiftC=O (Ester)δ ~175 ppm
13C NMR Chemical ShiftC-OH (Quaternary)δ ~75 ppm
13C NMR Chemical Shift-OCH3δ ~52 ppm
IR FrequencyO-H stretch~3450 cm-1 (broad)
IR FrequencyC=O stretch (Ester)~1730 cm-1 (strong)

This table provides illustrative predicted NMR and IR spectroscopic data based on typical values for the functional groups present in the molecule, which would be refined by specific DFT calculations.

Advanced Computational Methodologies in Catalysis (General)

The field of catalysis has been revolutionized by advanced computational techniques that allow for the rational design of new catalysts and the detailed investigation of catalytic cycles. tandfonline.comacs.org While early work relied on simplified models, modern studies employ sophisticated, multi-scale approaches to capture the complexity of catalytic systems. researchgate.netosti.gov

First-principles methods, primarily DFT, remain the cornerstone for studying electronic structures and reaction energetics on catalyst surfaces or within organometallic complexes. researchgate.netmdpi.com These calculations provide fundamental insights into adsorption energies, reaction barriers, and the nature of active sites.

Beyond static DFT calculations, more advanced methodologies are employed to bridge the gap between the atomic scale and macroscopic experimental conditions:

Microkinetic Modeling: This approach uses energies and activation barriers from DFT to build a kinetic model of the entire catalytic reaction network. By solving a set of differential equations, it can predict reaction rates, catalyst turnover frequencies, and surface coverages under realistic temperature and pressure conditions. acs.org

Kinetic Monte Carlo (KMC) Simulations: KMC is a stochastic method that simulates the time evolution of a system by modeling individual elementary steps (e.g., adsorption, diffusion, reaction) based on their DFT-calculated rates. It can capture spatial correlations and the dynamic behavior of the catalyst surface more accurately than mean-field microkinetic models. acs.org

Machine Learning (ML): ML is increasingly used to accelerate catalyst discovery. ML models can be trained on large datasets of DFT calculations to predict catalytic properties (e.g., activity, selectivity) much faster than direct quantum chemical calculations. This enables high-throughput screening of vast numbers of potential catalyst materials. mdpi.com

These advanced methods are transforming catalysis from a trial-and-error field to one driven by predictive, fundamentals-based design. researchgate.net

Global Optimization Techniques

To understand the three-dimensional structure of a flexible molecule like this compound, with its seven-membered ring, global optimization techniques are essential. These methods aim to locate the lowest energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule. stackexchange.comfrontiersin.org Techniques such as simulated annealing, genetic algorithms, or particle swarm optimization could be employed to systematically explore the vast number of possible conformations arising from the ring's flexibility and the rotation of the ester and hydroxyl groups. frontiersin.org

A hypothetical study would involve generating a multitude of initial geometries and using a chosen optimization algorithm coupled with a quantum mechanical method, such as Density Functional Theory (DFT), to calculate the energy of each conformation. The results would be a ranked list of stable conformers and their relative energies, providing a foundational understanding of the molecule's preferred shapes.

Table 1: Hypothetical Energy Profile of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair-Twist0.00C1-C2-C3-C4: X, C4-C5-C6-C7: Y
Boat-Twist1.52C1-C2-C3-C4: A, C4-C5-C6-C7: B
Chair2.78C1-C2-C3-C4: C, C4-C5-C6-C7: D
Boat4.15C1-C2-C3-C4: E, C4-C5-C6-C7: F

Note: This table is illustrative and not based on published research.

Ab Initio Constrained Thermodynamics

Ab initio (from first principles) thermodynamics is a powerful approach to calculate the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, without relying on experimental data. arxiv.org For this compound, these calculations would typically be performed on the optimized geometries obtained from global optimization studies.

By calculating the vibrational frequencies of the molecule, one can determine its zero-point vibrational energy and the contributions to the thermodynamic functions at different temperatures. arxiv.org Constrained thermodynamics could be particularly useful in studying specific chemical processes, such as the effect of solvent or the thermodynamics of self-assembly, by imposing certain constraints on the system.

Biased Molecular Dynamics

To explore the dynamic behavior and conformational changes of this compound over time, biased molecular dynamics simulations would be a valuable tool. Standard molecular dynamics simulations might not be sufficient to observe rare events, such as the interconversion between different ring conformations, within a reasonable simulation time. nih.gov

Biased molecular dynamics techniques, such as metadynamics or umbrella sampling, apply a "bias" to the system to encourage it to explore conformations that it would not readily visit in an unbiased simulation. chemrxiv.org This allows for the calculation of the free energy landscape associated with conformational changes, providing insights into the energy barriers and transition pathways between different stable states. For instance, one could study the ring-flipping process of the cycloheptane ring.

Table 2: Potential Parameters for a Biased Molecular Dynamics Study of this compound

ParameterValueDescription
Collective VariableDihedral Angle (e.g., C1-C2-C3-C4)The coordinate along which the bias is applied to study ring puckering.
Simulation Time>100 nsThe duration of the simulation to ensure adequate sampling of the conformational space.
Temperature300 KA standard temperature to simulate conditions relevant to many chemical processes.
Force Fielde.g., AMBER, CHARMMA set of parameters that describe the potential energy of the system.

Note: This table is illustrative and not based on published research.

Microkinetic Models of Reaction Networks

The rate constants for the elementary steps are typically calculated using transition state theory combined with quantum chemical calculations to determine the activation energies. wisc.edu The resulting system of differential equations is then solved to predict the concentrations of reactants, intermediates, and products over time. This can provide valuable insights into reaction mechanisms, identify rate-limiting steps, and guide the optimization of reaction conditions. wisc.eduresearchgate.netmpg.de

Applications of Methyl 1 Hydroxycycloheptane 1 Carboxylate in Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Molecule Synthesis

The utility of cyclic α-hydroxy esters as foundational units in the total synthesis of natural products and other complex organic molecules is well-established. These motifs provide a scaffold upon which molecular complexity can be built through various chemical transformations. In this context, Methyl 1-hydroxycycloheptane-1-carboxylate offers a seven-membered carbocyclic core, a structural feature present in a number of bioactive natural products.

While specific examples detailing the use of this compound in the total synthesis of complex molecules are not extensively documented in publicly available literature, the general reactivity of α-hydroxy esters suggests its potential as a valuable precursor. The hydroxyl group can be protected and the ester can be reduced or converted to other functional groups, paving the way for ring-expansion, ring-contraction, or the introduction of various side chains. The cycloheptane (B1346806) ring itself can be a crucial element for conferring specific conformational properties to the target molecule.

Utilization as a Synthetic Intermediate for Other Chemical Analogs

The transformation of this compound into a variety of other chemical analogs is a key aspect of its synthetic utility. The presence of both a hydroxyl and an ester functional group allows for a wide range of chemical manipulations.

Precursor in the Synthesis of Specific Prostaglandin (B15479496) Analogs

Prostaglandins (B1171923) are a class of physiologically active lipid compounds that have a wide range of effects in the body. The synthesis of prostaglandin analogs is a significant area of pharmaceutical research. While the core structure of most prostaglandins is based on a five-membered ring (cyclopentane), the synthesis of analogs with modified ring systems is an active area of investigation to explore novel biological activities.

Although direct evidence of this compound as a precursor in the synthesis of specific prostaglandin analogs is limited, the general strategies for prostaglandin synthesis often involve the construction of a core cyclic structure followed by the elaboration of side chains. It is conceivable that the cycloheptane ring of this compound could be modified, for instance, through ring contraction, to form a cyclopentane (B165970) precursor suitable for prostaglandin synthesis. Further research is needed to explore this potential application.

Intermediate in the Formation of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide handles for its conversion into various heterocyclic systems.

For example, the hydroxyl and ester groups can participate in condensation reactions with dinucleophiles to form fused or spirocyclic heterocyclic systems. Reactions with hydrazines could lead to pyrazolidinone derivatives, while reactions with ureas or thioureas could yield hydantoin (B18101) or thiohydantoin analogs with a cycloheptane spiro-fused ring. These heterocyclic systems can serve as scaffolds for the development of new therapeutic agents or functional materials. However, specific, documented examples of these transformations originating from this compound are not readily found in the current body of scientific literature.

Catalytic and Biocatalytic System Applications

The application of organic molecules in catalytic processes, either as catalysts themselves, ligands for metal catalysts, or as substrates in biocatalytic transformations, is a cornerstone of modern green chemistry.

Use in Continuous Flow Chemistry for Enhanced Efficiency

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. The use of intermediates that can be readily adapted to flow processes is highly desirable. While there are no specific reports on the use of this compound in continuous flow systems, its properties as a liquid or a low-melting solid would likely make it amenable to such technologies. Potential flow reactions could include its catalytic hydrogenation, oxidation, or its use as a substrate in enzyme-catalyzed reactions within a packed-bed reactor.

Precursor in Specialty Chemical Development

While specific research on this compound is limited in publicly accessible literature, its structural features as a cyclic α-hydroxy ester suggest its significant potential as a versatile precursor in the development of a variety of specialty chemicals. The reactivity of this compound is dictated by the interplay between the tertiary alcohol, the ester group, and the seven-membered cycloheptane ring. By examining the established chemistry of analogous compounds, such as those with cyclopentane and cyclohexane (B81311) rings, we can infer the synthetic pathways through which this compound can be transformed into more complex and valuable molecules for both chemical synthesis and materials science.

The primary reactive sites of this compound are the hydroxyl group and the protons on the carbon atoms adjacent to the ester and hydroxyl-bearing carbon. These sites allow for a range of chemical transformations, positioning the molecule as a key building block for advanced materials and specialty chemicals.

Dehydration Reactions for Unsaturated Esters

One of the most direct transformations of tertiary alcohols is acid-catalyzed dehydration to yield alkenes. openstax.orglibretexts.orgbyjus.com In the case of this compound, this reaction would lead to the formation of various cycloheptene (B1346976) carboxylates. The regioselectivity of the double bond formation would be influenced by the reaction conditions, with the potential to form thermodynamically or kinetically favored products.

These unsaturated esters, particularly α,β-unsaturated esters, are valuable intermediates in organic synthesis. They can participate as Michael acceptors in conjugate addition reactions and as dienophiles in Diels-Alder reactions, opening pathways to a wide array of complex cyclic and polycyclic structures. rsc.org The resulting cycloheptene derivatives are key structural motifs in various natural products and pharmacologically active compounds.

Table 1: Potential Dehydration Products and Their Synthetic Utility

Product NamePotential Synthetic Application
Methyl cyclohept-1-ene-1-carboxylatePrecursor for Diels-Alder reactions, Michael additions.
Methyl cyclohept-2-ene-1-carboxylateIntermediate for further functionalization of the cycloheptane ring.

Ring Expansion and Rearrangement Reactions

Cycloalkane systems, especially those bearing functional groups that can stabilize carbocation intermediates, are known to undergo ring expansion and rearrangement reactions under acidic conditions. wikipedia.orgyoutube.comyoutube.com The tertiary alcohol in this compound can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This intermediate could potentially undergo a ring expansion to an eight-membered ring system, providing a synthetic route to cyclooctane (B165968) derivatives, which are otherwise challenging to synthesize.

Such rearrangements are of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals, where specific ring sizes are crucial for biological activity. The precise outcome of these rearrangements would depend on the stability of the intermediate carbocations and the reaction conditions employed.

Nucleophilic Substitution of the Hydroxyl Group

The tertiary hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, allowing for its substitution by a variety of nucleophiles. openstax.orglibretexts.org This opens up a pathway to introduce a wide range of functional groups at the C1 position of the cycloheptane ring, such as azides, nitriles, or thiols.

This functional group interconversion is a fundamental strategy in multi-step organic synthesis, enabling the construction of highly functionalized cycloheptane derivatives. These derivatives can serve as building blocks for agrochemicals, pharmaceuticals, and other specialty chemicals.

Table 2: Potential Nucleophilic Substitution Products

ReagentProduct TypePotential Application
HCl/HBr1-Halo-cycloheptane-1-carboxylateIntermediate for Grignard reagent formation, further substitutions.
SOCl₂1-Chloro-cycloheptane-1-carboxylateVersatile synthetic intermediate.
NaN₃1-Azido-cycloheptane-1-carboxylatePrecursor for amines via reduction, or heterocycles via cycloaddition.

Monomer for Polyester (B1180765) Synthesis

α-Hydroxy acids and their esters are fundamental monomers for the synthesis of biodegradable polyesters. While there is extensive research on polyesters derived from smaller ring systems, the principles of ring-opening polymerization could potentially be applied to derivatives of this compound. The conversion of this compound into a cyclic lactone or its use in polycondensation reactions could lead to novel polyesters with unique properties conferred by the seven-membered ring, such as altered thermal properties, degradation rates, and mechanical strength. These materials could find applications in the biomedical field, for example, in drug delivery systems or as scaffolds for tissue engineering.

Synthesis of Spirocyclic Compounds

The cycloheptane ring can serve as a scaffold for the construction of spirocyclic compounds, where two rings share a single carbon atom. nih.govmdpi.comnih.gov this compound can be a precursor to cycloheptanone (B156872) derivatives, which are common starting materials for the synthesis of spirocycles. These spirocyclic structures are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks, which can lead to high-affinity interactions with biological targets. For instance, reactions that involve the formation of a second ring at the C1 position of the cycloheptane moiety would yield spiro[6.X] systems, where X depends on the size of the newly formed ring.

Future Directions and Emerging Research Avenues for Methyl 1 Hydroxycycloheptane 1 Carboxylate Research

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry. Future research on Methyl 1-hydroxycycloheptane-1-carboxylate will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign. Key areas of investigation include the use of catalytic systems, renewable feedstocks, and processes that maximize atom economy.

Current synthetic approaches often rely on multi-step sequences that may involve stoichiometric reagents and harsh reaction conditions. A forward-looking approach would prioritize the development of one-pot syntheses or tandem reactions that minimize waste and purification steps. mdpi.com For instance, research could target the direct catalytic hydroxylation and carboxylation of cycloheptane (B1346806) derivatives, bypassing the need for pre-functionalized starting materials.

Potential Sustainable Synthetic Strategies:

StrategyDescriptionPotential Advantages
Catalytic C-H Functionalization Direct conversion of a C-H bond on the cycloheptane ring to a hydroxyl or carboxylate group using transition metal catalysts.Reduces the number of synthetic steps, improves atom economy, and utilizes simpler starting materials.
Flow Chemistry Performing the synthesis in continuous flow reactors instead of traditional batch processes.Offers enhanced safety, better control over reaction parameters (temperature, pressure), and potential for easier scale-up.
Biocatalysis Utilizing enzymes or whole-cell systems to perform stereoselective hydroxylation or other key transformations.High selectivity, mild reaction conditions (aqueous media, ambient temperature), and reduced environmental impact.
Mechanochemistry Using mechanical force (e.g., ball milling) to drive chemical reactions, often in the absence of bulk solvents.Reduces or eliminates the need for harmful solvents, can lead to different reaction pathways, and is energy efficient.

These innovative routes could significantly reduce the environmental footprint associated with the production of this compound and related structures, making them more accessible for broader applications.

Exploration of Undiscovered Chemical Transformations and Selectivities

The unique structural arrangement of this compound, featuring a tertiary alcohol and an ester group on the same carbon of a seven-membered ring, presents a rich landscape for exploring novel chemical reactions. The cycloheptane ring's conformational flexibility, combined with the proximity of the two functional groups, could lead to unique reactivity and selectivity that is not observed in smaller ring systems or acyclic analogues.

Future research should systematically investigate the reactivity of both the hydroxyl and ester functionalities. Key areas for exploration include:

Ring-Opening and Ring-Expansion Reactions: The inherent strain and functionality of the molecule could be exploited to develop novel ring-opening polymerizations, leading to functional polyesters. Alternatively, selective bond cleavage could facilitate ring-expansion strategies to access larger carbocyclic systems.

Intramolecular Transformations: The close proximity of the hydroxyl and ester groups could be leveraged to design novel intramolecular cyclization or rearrangement reactions, potentially leading to complex bicyclic or spirocyclic architectures which are valuable scaffolds in medicinal chemistry. mdpi.com

Stereoselective Derivatization: Developing methods for the stereoselective transformation of the existing functional groups or for the introduction of new stereocenters on the cycloheptane ring is a crucial avenue. This would unlock access to a diverse range of stereoisomers with potentially distinct biological or material properties.

Investigating these transformations will not only expand the synthetic utility of this compound but also contribute to a deeper understanding of the chemistry of medium-sized ring systems.

Application of Advanced Computational and Data-Driven Approaches in Design and Prediction

Modern chemical research is increasingly complemented by computational and data-driven methods. researchgate.net For a molecule like this compound, these tools can provide invaluable insights into its structure, reactivity, and potential applications, thereby accelerating the research and development cycle.

Computational Chemistry (Quantum Mechanics): Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:

Analyze Conformational Landscapes: The seven-membered ring of cycloheptane is conformationally complex. Computational studies can identify the most stable conformers and the energy barriers between them, which is critical for understanding and predicting the molecule's reactivity. acs.org

Predict Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data can aid in the characterization of the molecule and its derivatives.

Model Reaction Mechanisms: Computational modeling can elucidate the transition states and energy profiles of potential reactions, helping to predict reaction outcomes and optimize conditions. acs.orgrsc.org This is particularly useful for designing catalysts for its synthesis or subsequent transformations.

Data-Driven and Machine Learning Approaches: The application of machine learning (ML) and artificial intelligence (AI) can further enhance research by:

Predicting Properties: ML models can be trained to predict physical, chemical, and biological properties for novel derivatives of this compound without the need for immediate synthesis and testing.

Optimizing Synthetic Routes: Data-driven tools can analyze vast reaction databases to suggest optimal synthetic pathways, reagents, and conditions, accelerating the discovery of more efficient and sustainable routes. researchgate.net

Designing Novel Materials: Predictive models can guide the design of polymers or other materials derived from this compound, targeting specific properties like thermal stability, biodegradability, or mechanical strength.

Illustrative Parameters for a DFT Study:

ParameterSpecificationPurpose
Method B3LYPA widely used functional for balancing accuracy and computational cost in organic molecules.
Basis Set 6-311++G(d,p)Provides a flexible description of the electron distribution for accurate geometry and energy calculations.
Solvation Model PCM (Polarizable Continuum Model)To simulate the effects of a solvent on the molecule's properties and reactivity.
Calculation Type Geometry Optimization, Frequency AnalysisTo find the lowest energy structure and confirm it is a true minimum on the potential energy surface.

By integrating these advanced computational approaches, researchers can adopt a more rational, design-driven workflow for exploring the chemistry and applications of this compound.

Expansion of Synthetic Applications in Chemical Synthesis and Materials Innovation

The true potential of this compound will be realized through its application as a versatile building block in the synthesis of more complex molecules and functional materials. Its bifunctional nature makes it an attractive starting point for a variety of products.

In Chemical Synthesis: As a synthetic intermediate, it can serve as a scaffold for the construction of:

Pharmaceuticals and Agrochemicals: The cycloheptane core is a structural motif found in some biologically active compounds. The hydroxyl and ester groups provide convenient handles for elaboration into more complex structures for drug discovery programs.

Fine Chemicals and Fragrances: The unique seven-membered ring structure could be a precursor to novel fragrance compounds or other specialty chemicals.

In Materials Science: The molecule is a promising monomer for the development of new polymers and materials:

Polyesters: The hydroxyl and ester functionalities are ideal for polymerization reactions. Ring-opening polymerization could yield aliphatic polyesters with potentially unique thermal and mechanical properties conferred by the cycloheptane unit in the polymer backbone.

Functional Coatings and Resins: The hydroxyl group allows the molecule to be incorporated into polyester (B1180765) or polyurethane networks, potentially acting as a cross-linking agent or modifying the properties of the final material, such as flexibility or adhesion.

Biodegradable Materials: Polymers derived from this monomer could exhibit biodegradability, making them attractive for applications in sustainable packaging or biomedical devices.

The exploration of these applications will drive further research into the synthesis and reactivity of this compound, creating a feedback loop that fosters innovation in both fundamental and applied chemistry.

Q & A

Basic: What synthetic routes are commonly employed for Methyl 1-hydroxycycloheptane-1-carboxylate, and how are key intermediates characterized?

The synthesis often involves hydroxylation and carboxylation of cycloheptane derivatives. A typical method includes trifluoromethylation (using agents like trifluoromethyl iodide) followed by hydroxylation with oxidizing agents (e.g., hydrogen peroxide) and carboxylation with strong bases (e.g., NaH) . Intermediates are characterized via NMR (to confirm regiochemistry) and GC-MS (to assess purity). For example, cyclohexene analogs (e.g., Methyl 1-cyclohexene-1-carboxylate) are analyzed using SMILES strings and InChI keys to validate structural integrity .

Advanced: How can diastereoselectivity in the hydroxylation step be optimized during synthesis?

Diastereoselectivity is influenced by reaction conditions. Studies on similar compounds show that temperature control (e.g., maintaining 0–5°C during hydroxylation) and catalyst selection (e.g., CAN-mediated cycloadditions) improve stereochemical outcomes . Computational modeling (e.g., DFT) can predict transition states to guide solvent selection (polar aprotic solvents like DMF enhance selectivity) .

Basic: What analytical techniques are critical for confirming the compound’s purity and structural identity?

  • NMR : 1^1H and 13^13C NMR confirm functional groups and stereochemistry. For example, cyclohexane analogs show distinct shifts for carbonyl (δ ~170 ppm) and hydroxyl groups (δ ~1.5–2.5 ppm) .
  • HPLC : Reversed-phase chromatography (C18 columns, acetonitrile/water mobile phase) identifies impurities with detection limits <0.1% .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 158.20 for cyclopentane analogs) .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points)?

Discrepancies often arise from impurities or measurement protocols. For example, Methyl 1-cyclohexene-1-carboxylate’s boiling point varies between 190–192°C (lit.) and 58–60°C under vacuum . To resolve this:

  • Standardize purification : Use distillation under controlled pressure and temperature.
  • Validate purity : Combine GC-MS with Karl Fischer titration to exclude solvent/water interference .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation .
  • Exposure control : Use fume hoods and PPE (gloves, goggles) due to flammability (flash point ~75°C) and reactivity with strong oxidizers .
  • First aid : For skin contact, rinse with soap/water; for inhalation, move to fresh air immediately .

Advanced: How can by-products from the carboxylation step be identified and minimized?

By-products like unreacted trifluoromethyl intermediates are analyzed via LC-MS/MS and IR spectroscopy (to detect residual carbonyl groups). Optimization strategies:

  • Stoichiometric control : Use a 10% excess of carboxylating agent (e.g., methyl chloroformate).
  • Reaction monitoring : In situ FTIR tracks carboxylate formation (C=O stretch at ~1740 cm1^{-1}) .

Advanced: What computational tools are suitable for predicting the compound’s reactivity in biological systems?

  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cyclooxygenase) using force fields like CHARMM .
  • Docking studies : AutoDock Vina predicts binding affinities to receptors (e.g., GPCRs) using SMILES/InChI inputs .

Basic: How is the compound’s stability under varying pH and temperature conditions assessed?

  • pH stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Cycloheptane derivatives typically degrade at pH <3 due to ester hydrolysis .
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C for cyclopentane analogs) .

Advanced: What strategies enhance yield in large-scale synthesis while maintaining stereochemical purity?

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL to direct hydroxylation stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.